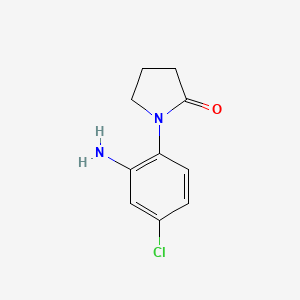

1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Scaffold in Heterocyclic Chemistry

The pyrrolidin-2-one, or γ-lactam, scaffold is a privileged structure in heterocyclic chemistry due to its prevalence in natural products and pharmaceuticals. researchgate.netresearchgate.net This five-membered nitrogen-containing ring is a key building block for medicinal chemists. nih.gov Its significance is underscored by its presence in numerous FDA-approved drugs. nih.gov The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for a thorough exploration of pharmacophore space, which is crucial for designing molecules with specific biological targets. nih.gov

The versatility of the pyrrolidin-2-one core allows for a wide range of chemical modifications, making it a valuable template in the synthesis of complex molecules. researchgate.netrsc.org Synthetic chemists have developed numerous methods for its preparation, including the lactamization of γ-amino acids, multicomponent reactions, and the functionalization of pre-existing pyrrolidinone rings. researchgate.netnih.gov This chemical tractability has cemented the pyrrolidin-2-one scaffold as a cornerstone in the development of new bioactive agents. researchgate.net

Overview of Anilino-Substituted Pyrrolidin-2-one Architectures and Their Research Interest

Anilino-substituted pyrrolidin-2-ones are a specific subclass that has garnered considerable attention in research. These architectures, where an aniline (B41778) (or substituted aniline) moiety is attached to the nitrogen atom of the pyrrolidin-2-one ring, are integral to many pharmacologically active compounds. nih.govnih.gov The introduction of an aryl group directly onto the lactam nitrogen significantly influences the molecule's electronic properties, lipophilicity, and spatial arrangement, which can in turn modulate its biological activity.

Research into these structures is driven by their potential to interact with various biological targets. For instance, N-aryl pyrrolidinone derivatives have been investigated for their potential as inhibitors of enzymes such as histone deacetylases and cyclin-dependent kinases. nih.gov The ability to readily modify the aniline ring allows for the systematic exploration of structure-activity relationships (SAR), aiding in the optimization of lead compounds in drug discovery programs. The synthesis of these compounds is often achieved through the condensation of anilines with γ-butyrolactone or its derivatives, or through modern cross-coupling methodologies. researchgate.netnih.govnih.gov

Rationale for Academic Investigation of 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one

The academic investigation of this compound is predicated on the established importance of its constituent chemical motifs. The pyrrolidin-2-one core provides a proven scaffold with favorable pharmacokinetic properties, while the substituted aniline portion offers opportunities for specific molecular interactions. The rationale for its study can be broken down into the following key points:

Modulation of Physicochemical Properties: The specific substitution pattern on the phenyl ring—an amino group at the ortho position and a chloro group at the para position—is of significant interest. The chlorine atom, being an electron-withdrawing group, and the amino group, an electron-donating group, create a unique electronic environment that can influence the molecule's binding affinity to biological targets. The amino group also provides a potential site for further chemical modification.

Scaffold for Library Synthesis: This compound can serve as a versatile intermediate in combinatorial chemistry. The primary amino group allows for the straightforward synthesis of a diverse library of derivatives, which can then be screened for a wide range of biological activities.

Scope and Objectives of Research on this compound

The research on this compound would likely encompass several key objectives, primarily focused on exploring its chemical reactivity and potential as a pharmacophore.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

The primary objectives of investigating this compound would include:

Development of Efficient Synthetic Routes: A foundational objective would be to establish optimized and scalable methods for its synthesis.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the compound, particularly focusing on transformations involving the amino group and the aromatic ring, to create novel derivatives.

Biological Screening: A comprehensive evaluation of the compound and its derivatives for a range of biological activities. Given the nature of the scaffold, this could include screening for anticancer, antimicrobial, anti-inflammatory, or CNS-related activities.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the parent compound and assess how these changes impact its biological activity. This would provide valuable insights for the design of more potent and selective analogues.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLUXHUOCWBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265015 | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926229-40-5 | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926229-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Amino 4 Chlorophenyl Pyrrolidin 2 One

Retrosynthetic Analysis of the 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one Structure

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered:

C-N Bond Disconnection: The bond between the pyrrolidinone nitrogen and the phenyl ring is a key disconnection point. This suggests an N-arylation reaction as the final step, coupling a pyrrolidin-2-one molecule with a suitably functionalized aniline (B41778) derivative, such as 1,4-dichloro-2-nitrobenzene or 4-chloro-2-nitroaniline. The nitro group can then be reduced to the required amino group.

Amide Bond Disconnection: Cleavage of the amide bond within the lactam ring points to a cyclization strategy. This approach would start with a linear precursor, such as a γ-amino acid derivative containing the substituted phenyl group, like 4-amino-N-(2-amino-4-chlorophenyl)butanamide.

A common and practical synthetic strategy involves a convergent approach where the aromatic portion and the lactam ring are prepared separately and then joined. Often, the synthesis starts with the N-arylation of pyrrolidin-2-one with a precursor like 1,4-dichloro-2-nitrobenzene. The nitro group on the resulting compound, 1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one, is then selectively reduced to an amine to yield the final product. This route is often favored due to the accessibility of the starting materials and the reliability of the reactions.

Established Synthetic Routes to N-Aryl Pyrrolidin-2-ones

The synthesis of N-aryl pyrrolidin-2-ones is a well-established area of organic chemistry, driven by the prevalence of this structural motif in biologically active molecules. nih.gov The primary strategies involve either forming the pyrrolidin-2-one ring on a pre-arylated precursor or attaching the aryl group to a pre-formed lactam.

The formation of the five-membered γ-lactam ring is a fundamental step in many synthetic pathways. Several methods are commonly employed:

Intramolecular Cyclization of γ-Amino Esters: A prevalent method involves the cyclization of γ-amino esters. This can be achieved by heating the amino ester, sometimes with the addition of an acid catalyst. nih.govmdpi.com

Reductive Amination of Diketones: N-aryl-substituted pyrrolidines can be synthesized through the reductive amination of diketones with anilines, a process that can be catalyzed by transition metals like iridium. nih.gov

From Donor-Acceptor Cyclopropanes: A modern approach utilizes the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines. nih.govmdpi.com This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) to form a γ-amino ester, which then undergoes in situ lactamization. nih.govmdpi.com

[3+2] Cycloaddition Reactions: Photocatalytic [3+2] cycloaddition is another efficient method for assembling pyrrolidine (B122466) rings. researchgate.net This strategy involves the reaction of species like cyclopropyl ketones with hydrazones under photoredox catalysis. researchgate.net

Connecting the nitrogen atom of the pyrrolidin-2-one ring to an aryl group is a critical transformation. Several powerful cross-coupling reactions are utilized for this purpose:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. It can be used to couple lactams with aryl halides or triflates. Tandem N-arylation/carboamination reactions have been developed for the synthesis of complex N-aryl pyrrolidines from primary amino alkenes. nih.gov

Ullmann Condensation (Goldberg Reaction): A classical method, the copper-catalyzed Ullmann condensation, is effective for the N-arylation of amides and lactams with aryl halides. semanticscholar.org Modern variations often use ligands to improve reaction efficiency and mildness. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an effective ligand for the copper-catalyzed N-arylation of amides. mdpi.com

Reductive Condensation: A straightforward method involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran using a reducing agent like sodium borohydride (B1222165) in an acidic aqueous medium. organic-chemistry.org

Specific Synthetic Approaches to this compound and Related Analogues

The synthesis of the title compound and its analogues often employs a combination of the general strategies mentioned above, tailored to the specific substitution pattern of the target molecule.

A direct and efficient synthesis of this compound typically involves a two-step sequence starting from commercially available materials.

N-Arylation: The first step is the N-arylation of pyrrolidin-2-one with a suitable aryl halide. A common precursor is 1,4-dichloro-2-nitrobenzene. The reaction is typically a nucleophilic aromatic substitution where the nitrogen of pyrrolidin-2-one displaces one of the chlorine atoms.

Nitro Group Reduction: The resulting intermediate, 1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one, is then subjected to a reduction reaction to convert the nitro group to an amino group. This is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or chemical reduction (e.g., with tin(II) chloride or iron in acidic media).

This sequence is highly effective because the nitro group activates the aromatic ring for the initial nucleophilic substitution and serves as a convenient precursor to the desired amino group.

More complex synthetic plans can be designed for creating libraries of related analogues (divergent synthesis) or for building complex molecules from smaller fragments (convergent synthesis).

Convergent Synthesis: A convergent approach might involve preparing a functionalized pyrrolidine derivative and a separate functionalized aniline, which are then coupled in a late-stage reaction. For example, a pyrrolidine precursor could be synthesized via the cyclization of a γ-amino acid, while the 4-chloro-1,2-phenylenediamine fragment is prepared separately. These two fragments would then be joined using a C-N coupling reaction.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then modified to produce a range of different final products. For this compound, the intermediate 1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one could be a branch point. While reduction of the nitro group yields the target compound, other reactions could be performed on the aromatic ring or the lactam to create a library of analogues. For instance, the remaining chlorine atom could be subjected to further nucleophilic substitution or cross-coupling reactions before or after the nitro group reduction.

Below is a table summarizing various synthetic strategies for N-aryl pyrrolidin-2-ones.

| Method | Description | Key Reagents/Catalysts | Advantages |

| N-Arylation & Reduction | Two-step sequence involving nucleophilic aromatic substitution followed by nitro group reduction. | Pyrrolidin-2-one, 1,4-dichloro-2-nitrobenzene, Pd/C, H₂, or SnCl₂ | High-yielding, uses readily available starting materials. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of pyrrolidin-2-one with an aryl halide. | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base. | Broad substrate scope, high functional group tolerance. nih.gov |

| Ullmann Condensation | Copper-catalyzed coupling of pyrrolidin-2-one with an aryl halide. | CuI, ligand (e.g., diamine), base. | Classical method, effective for aryl iodides and bromides. semanticscholar.org |

| Cyclopropane Ring Opening | Lewis acid-catalyzed reaction of anilines with donor-acceptor cyclopropanes followed by cyclization. | Ni(ClO₄)₂, Y(OTf)₃, aniline, DA-cyclopropane. | Forms substituted pyrrolidinones in a one-pot operation. nih.govmdpi.com |

The formation of the N-aryl bond in this compound can be approached through several established catalytic cross-coupling reactions. The most prominent among these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of a suitable aryl halide, such as 1-bromo-2-nitro-5-chlorobenzene or a protected diamine derivative, with pyrrolidin-2-one. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the pyrrolidinone, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org A variety of phosphine-based ligands are crucial for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications have made it a more viable and milder option. nih.gov The synthesis of this compound via this method would typically involve the coupling of an aryl halide with pyrrolidin-2-one in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the order I > Br > Cl. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide intermediate which then reacts with the aryl halide. wikipedia.org The use of ligands, such as diamines or amino acids, can significantly improve the efficiency and substrate scope of the Ullmann condensation.

Optimization of Reaction Conditions and Yields in Pyrrolidin-2-one Synthesis

The efficiency and yield of N-aryl pyrrolidin-2-one synthesis are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, solvent, and base.

Catalyst and Ligand Selection: In the context of the Buchwald-Hartwig amination, the choice of the palladium catalyst and, more critically, the phosphine ligand is paramount. Different generations of catalyst systems have been developed to expand the scope and mildness of the reaction. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of primary amines. wikipedia.org Sterically hindered monodentate ligands are also widely used.

For the Ullmann condensation, copper(I) salts such as CuI are commonly employed. The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for lower reaction temperatures.

Solvent and Base: The choice of solvent and base is interdependent and crucial for the reaction's success. In Buchwald-Hartwig aminations, common solvents include toluene, dioxane, and THF, while bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are frequently used. The strength of the base needs to be carefully selected to be effective in deprotonating the amine without causing undesirable side reactions.

Similarly, Ullmann condensations often utilize polar aprotic solvents like DMF, DMSO, or NMP. wikipedia.org The choice of base can range from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄).

The following interactive table provides illustrative data on how reaction conditions can be optimized for the N-arylation of amides, a reaction class that includes the synthesis of N-aryl pyrrolidin-2-ones.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 85 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 110 | 92 |

| 3 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 78 |

| 4 | CuI (5) | N,N-Dimethylglycine (10) | K₃PO₄ | DMSO | 110 | 88 |

This table is a generalized representation based on literature for N-arylation reactions and serves to illustrate the impact of different reaction components.

Detailed research findings have shown that for copper-catalyzed N-arylation of amides, a system using (S)-N-methylpyrrolidine-2-carboxylate as a ligand can lead to good to high yields under mild conditions. researchgate.net

Principles of Green Chemistry in the Synthesis of N-Aryl Pyrrolidin-2-ones

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. jddhs.commdpi.comyoutube.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Catalytic reactions like the Buchwald-Hartwig amination and Ullmann condensation are inherently more atom-economical than stoichiometric methods.

Use of Safer Solvents and Reagents: A key principle of green chemistry is the use of less hazardous chemicals. youtube.com This includes replacing toxic solvents with greener alternatives. For instance, research into performing N-arylation reactions in more environmentally benign solvents like water or bio-based solvents is an active area. jddhs.com Metal-free approaches, such as the ozonation of N-aryl cyclic amines to form N-aryl lactams, represent an alternative that avoids the use of heavy metal catalysts. nih.govresearchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. jddhs.com The development of more active catalysts that allow for lower reaction temperatures contributes to the energy efficiency of the process. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy consumption. jddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. mdpi.com The development of recyclable catalysts is a significant goal in green chemistry. For instance, heterogeneous catalysts or catalysts immobilized on solid supports can be more easily separated from the reaction mixture and reused.

The following table outlines some green chemistry considerations in the synthesis of N-aryl pyrrolidin-2-ones.

| Green Chemistry Principle | Application in N-Aryl Pyrrolidin-2-one Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic cross-coupling reactions. |

| Less Hazardous Chemical Syntheses | Employing less toxic metals or metal-free alternatives. nih.govresearchgate.net |

| Safer Solvents & Auxiliaries | Using water or other green solvents. jddhs.com |

| Design for Energy Efficiency | Developing catalysts that function at lower temperatures. jddhs.com |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials where possible. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |

| Catalysis | Preferring catalytic over stoichiometric reagents. mdpi.com |

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Amino 4 Chlorophenyl Pyrrolidin 2 One and Key Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

¹H NMR Spectroscopic Assignments

The proton NMR (¹H NMR) spectrum of 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one provides critical information about the chemical environment of each proton within the molecule. While specific chemical shift values and coupling constants are dependent on the solvent and experimental conditions, a general pattern of resonances can be predicted based on the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m | 3H |

| NH₂ | 4.0 - 5.5 | br s | 2H |

| CH₂ (pyrrolidinone) | 2.0 - 3.0 | m | 4H |

Note: This is a predicted data table. Actual experimental values may vary.

The aromatic protons on the chlorophenyl ring are expected to appear in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm, as complex multiplets due to spin-spin coupling. The protons of the amino group (NH₂) would likely present as a broad singlet, with a chemical shift that can be highly variable depending on concentration and solvent. The methylene protons of the pyrrolidinone ring would be found in the more upfield region, generally between 2.0 and 3.0 ppm, exhibiting complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

¹³C NMR Spectroscopic Assignments

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is instrumental in confirming the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 170 - 180 |

| Aromatic C-Cl | 120 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C (quaternary) | 125 - 145 |

Note: This is a predicted data table. Actual experimental values may vary.

The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, typically between 170 and 180 ppm. The aromatic carbons of the chlorophenyl ring would resonate in the 115-150 ppm range, with the carbons directly attached to the chlorine and nitrogen atoms having distinct chemical shifts influenced by the electronegativity of these substituents. The aliphatic carbons of the pyrrolidinone ring would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structure Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY) would be utilized to establish proton-proton coupling relationships. For instance, COSY correlations would be expected between the adjacent methylene groups within the pyrrolidinone ring, helping to trace the spin system of this five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This experiment would be crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals, for example, linking the methylene proton signals to the aliphatic carbon signals of the pyrrolidinone ring.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC correlations would be key in connecting the different parts of the molecule. For example, correlations would be expected between the protons on the pyrrolidinone ring and the quaternary carbon of the aromatic ring to which it is attached, as well as to the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₁₁ClN₂O. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 211.0633 |

Note: This is a predicted data table. Actual experimental values may vary.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure.

Key fragmentation pathways would likely involve the cleavage of the bonds within the pyrrolidinone ring and the bond connecting the pyrrolidinone ring to the chlorophenyl group. For example, the loss of the pyrrolidinone ring or fragments thereof from the molecular ion would be expected, leading to the formation of characteristic product ions corresponding to the 2-amino-4-chlorophenyl moiety. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the aromatic amine, the chlorinated aromatic ring, and the lactam (cyclic amide) of the pyrrolidinone ring.

Analysis of Key Intermediates:

To predict the IR spectrum of the target molecule, it is instructive to first examine the IR spectra of its key building blocks: 2-amino-4-chlorophenol and 2-pyrrolidinone (B116388).

2-Amino-4-chlorophenol: The IR spectrum of 2-amino-4-chlorophenol displays characteristic bands for the O-H, N-H, and C-Cl functional groups. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected as two sharp bands around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹. semanticscholar.orgspectrabase.comchemicalbook.comnih.govresearchgate.net

2-Pyrrolidinone: This cyclic amide, or lactam, shows a strong carbonyl (C=O) stretching absorption band, which is a prominent feature in its IR spectrum. In the liquid state, this band is typically observed around 1680-1700 cm⁻¹ due to hydrogen bonding. The N-H stretching vibration of the secondary amide appears as a broad band around 3200-3400 cm⁻¹. nist.govmdpi.comacs.orgrsc.org The C-N stretching vibration is usually found in the 1250-1350 cm⁻¹ range.

Predicted IR Spectrum of this compound:

By combining the spectral features of these intermediates, the IR spectrum of this compound can be predicted. The spectrum is expected to be dominated by a strong carbonyl absorption from the pyrrolidinone ring. The N-H stretching bands of the primary aromatic amine will also be a key feature.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Pyrrolidinone Ring | C=O Stretch (Amide I) | ~1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

| Pyrrolidinone Ring | C-N Stretch | 1250 - 1350 | Medium |

| Aromatic Ring | C-Cl Stretch | 600 - 800 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While no experimental crystal structure for this compound has been reported in the publicly available literature, a hypothetical analysis based on the structures of related compounds can provide insights into its likely solid-state conformation.

A crystallographic study of this compound would reveal:

Molecular Conformation: The relative orientation of the 2-amino-4-chlorophenyl ring and the pyrrolidinone ring. The dihedral angle between the plane of the aromatic ring and the plane of the lactam ring would be a key conformational parameter.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can indicate the nature of the chemical bonds (e.g., single, double, partial double bond character).

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be determined by intermolecular forces such as hydrogen bonding (involving the amine N-H groups and the carbonyl oxygen), and potentially π-π stacking interactions between the aromatic rings.

Interactive Data Table: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | Likely monoclinic or orthorhombic, common for small organic molecules. |

| Space Group | The specific symmetry elements of the crystal. | To be determined by diffraction experiment. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | To be determined by diffraction experiment. |

| Z | The number of molecules per unit cell. | Typically 2, 4, or 8 for small organic molecules. |

| Key Bond Lengths (Å) | C=O (lactam), C-N (lactam), C-N (aromatic), C-Cl | ~1.23 Å, ~1.35 Å, ~1.40 Å, ~1.74 Å |

| Key Bond Angles (°) | Angles within the aromatic and pyrrolidinone rings. | Aromatic C-C-C ~120°, Pyrrolidinone internal angles deviating from ideal sp³ and sp² values due to ring strain. |

| Hydrogen Bonding | Donor-Acceptor pairs and distances. | N-H···O=C hydrogen bonds are highly probable, with D-A distances in the range of 2.8-3.2 Å. |

Chemical Reactivity and Derivatization of 1 2 Amino 4 Chlorophenyl Pyrrolidin 2 One

Reactions at the Pyrrolidin-2-one Nitrogen Atom

The nitrogen atom of the pyrrolidin-2-one ring is an amide nitrogen, which is part of a five-membered lactam structure. Generally, the lone pair of electrons on an amide nitrogen is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity compared to an amine nitrogen. In N-aryl lactams, this effect is further modulated by the electronic properties of the attached aromatic ring.

While direct alkylation or acylation at the lactam nitrogen of 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one is challenging due to the presence of the more nucleophilic primary aromatic amine, its reactivity can be understood in a theoretical context. Protonation of the lactam nitrogen can occur under acidic conditions, which is a key step in activating the adjacent carbonyl group. nih.gov The tendency for this N-protonation is an important factor in the catalytic hydrolysis of related β-lactam structures. nih.gov

The electronic nature of the N-aryl substituent plays a critical role in the reactivity of the lactam system. Studies on related N-aryl α-methylene-γ-lactams show that electron-withdrawing groups on the aryl ring increase the electrophilicity of the lactam, while electron-donating groups have the opposite effect. acs.orgacs.org In the case of this compound, the presence of the strongly electron-donating amino group and the electron-withdrawing chloro group on the phenyl ring creates a complex electronic environment influencing the lactam's reactivity.

Table 1: General Reactivity at the Pyrrolidin-2-one Nitrogen

| Reaction Type | Reagents & Conditions | Expected Product Class | Notes |

|---|---|---|---|

| Protonation | Strong Acid (e.g., H₂SO₄) | N-Protonated Lactam Salt | This is typically an equilibrium step preceding further reactions, such as hydrolysis. nih.gov |

| Hydrolysis | Strong Acid or Base, Heat | 4-((2-Amino-4-chlorophenyl)amino)butanoic acid | Involves cleavage of the amide bond within the lactam ring. |

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is the most nucleophilic site on the molecule and is readily susceptible to a variety of derivatization reactions.

The primary amino group can be easily acylated with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base to form the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides (such as p-toluenesulfonyl chloride or methanesulfonyl chloride) yields sulfonamides. These reactions are fundamental for introducing a wide range of functional groups and modifying the electronic properties of the molecule.

Table 2: Examples of Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base / Catalyst | Typical Product |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | N-(2-Chloro-6-(2-oxopyrrolidin-1-yl)phenyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | N-(2-Chloro-6-(2-oxopyrrolidin-1-yl)phenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-(2-Chloro-6-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Triethylamine | N-(2-Chloro-6-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide |

Direct alkylation of the aromatic amine can lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. organic-chemistry.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

Table 3: Reductive Amination of the Aromatic Amino Group

| Carbonyl Compound | Reducing Agent | Typical Product |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride | 1-(4-Chloro-2-(dimethylamino)phenyl)pyrrolidin-2-one |

| Acetone | Sodium Cyanoborohydride | 1-(4-Chloro-2-(isopropylamino)phenyl)pyrrolidin-2-one |

| Benzaldehyde | Sodium Borohydride | 1-(2-(Benzylamino)-4-chlorophenyl)pyrrolidin-2-one |

The aromatic primary amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comyoutube.com The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction. organic-chemistry.org This allows for the introduction of groups that are otherwise difficult to install directly onto the aromatic ring.

Table 4: Diazotization and Sandmeyer Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 2-Chloro-6-(2-oxopyrrolidin-1-yl)benzenediazonium chloride |

| Sandmeyer (Hydroxylation) | H₂O, Heat | 1-(4-Chloro-2-hydroxyphenyl)pyrrolidin-2-one |

| Sandmeyer (Chlorination) | CuCl | 1-(2,4-Dichlorophenyl)pyrrolidin-2-one |

| Sandmeyer (Bromination) | CuBr | 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one |

| Sandmeyer (Cyanation) | CuCN | 5-Chloro-2-(2-oxopyrrolidin-1-yl)benzonitrile |

| Schiemann Reaction | HBF₄, Heat | 1-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one |

Reactions at the Chlorinated Aromatic Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino group and the N-pyrrolidinone substituent, both of which are ortho-, para-directing activators. masterorganicchemistry.comyoutube.com The chloro group is a deactivating, ortho-, para-director. The strongly activating amino group (-NH₂) exerts the dominant directing effect.

The positions on the ring available for substitution are C3, C5, and C6.

Position C3: ortho to the amino group and ortho to the N-pyrrolidinone group.

Position C5: para to the amino group and ortho to the chloro group.

Given that the amino group is the most powerful activating group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. The C5 position (para to -NH₂) is sterically accessible and strongly activated, making it a likely site for substitution. The C3 position (ortho to -NH₂) is also activated but may experience some steric hindrance from the adjacent N-pyrrolidinone group. Therefore, a mixture of products is possible, with substitution at C5 often being favored.

For these reactions to proceed, the highly reactive amino group often needs to be protected, for example, by acylation (forming an acetanilide). The resulting amide is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled reactions.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Expected Product (assuming C5 substitution) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Amino-4-chloro-5-nitrophenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 1-(2-Amino-5-bromo-4-chlorophenyl)pyrrolidin-2-one |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-chloro-5-(2-oxopyrrolidin-1-yl)benzenesulfonic acid |

| **Friedel-Crafts Acylation*** | CH₃COCl, AlCl₃ | 1-(2-Acetylamino-4-chloro-5-acetylphenyl)pyrrolidin-2-one |

*Note: Friedel-Crafts reactions often fail on strongly activated rings like anilines due to complexation of the catalyst with the amino group. The reaction typically requires protection of the amino group (e.g., as an acetanilide). science.govnih.gov

Nucleophilic Aromatic Substitution

The presence of a chlorine atom on the phenyl ring of this compound opens avenues for nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile replaces the leaving group (in this case, chloride) on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Typically, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.

While specific literature on the SNAr of this compound is scarce, analogies can be drawn from related systems. For instance, in many substituted chlorobenzenes, displacement of the chloride is achievable with strong nucleophiles under forcing conditions (high temperature and pressure) or with the aid of a catalyst.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions (Hypothetical) | Expected Product |

| Ammonia | NH₃, Cu₂O, high temperature, high pressure | 1-(2,4-Diaminophenyl)pyrrolidin-2-one |

| Methoxide | NaOCH₃, CH₃OH, CuI, high temperature | 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one |

| Thiophenoxide | PhSNa, DMF, moderate to high temperature | 1-(2-Amino-4-(phenylthio)phenyl)pyrrolidin-2-one |

| Piperidine | Piperidine, strong base (e.g., NaH), DMSO | 1-(2-Amino-4-(piperidin-1-yl)phenyl)pyrrolidin-2-one |

This table presents hypothetical reactions based on general principles of nucleophilic aromatic substitution on related chloroaromatic compounds. The actual reaction conditions and outcomes would require experimental verification.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the derivatization of aryl halides, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom, offering a versatile strategy for introducing a wide array of functional groups. The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new C-C bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand (often a biaryl phosphine), and a base. This would allow for the introduction of a secondary or tertiary amino group at the 4-position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond.

Heck Coupling: In this reaction, the aryl chloride is coupled with an alkene to form a new C-C bond, leading to a substituted alkene.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the aryl chloride.

The amino group at the 2-position can potentially coordinate to the palladium catalyst, which might influence the catalytic activity. The choice of ligand is therefore crucial to achieve efficient coupling.

Table 2: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Illustrative) | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(2-Amino-4-phenylphenyl)pyrrolidin-2-one |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 1-(2-Amino-4-(morpholino)phenyl)pyrrolidin-2-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-Amino-4-(phenylethynyl)phenyl)pyrrolidin-2-one |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(2-Amino-4-styrylphenyl)pyrrolidin-2-one |

This table provides illustrative examples of potential cross-coupling reactions. The optimal conditions would need to be determined experimentally.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In the context of this compound, regioselectivity primarily concerns reactions on the aromatic ring. For electrophilic aromatic substitution (EAS), the directing effects of the existing substituents are paramount. The amino group is a powerful activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The N-pyrrolidinone group is generally considered to be an ortho-, para-director due to the lone pair on the nitrogen, though its amide character can be deactivating.

Given the substitution pattern, the positions available for electrophilic attack are 3, 5, and 6. The powerful directing effect of the amino group would strongly favor substitution at positions 3 and 5 (ortho and para to the amino group, respectively). Position 5 is para to the amino group and ortho to the chloro group, making it a likely site for substitution. Position 3 is ortho to both the amino and the N-pyrrolidinone group, which could also be a favorable site. Position 6 is ortho to the N-pyrrolidinone and meta to the amino group, making it less likely to be substituted. Therefore, a mixture of products is possible, with the major regioisomer depending on the specific electrophile and reaction conditions.

Stereoselectivity: The pyrrolidin-2-one ring of this compound is achiral. However, derivatization of the lactam ring itself could introduce a chiral center. For instance, alkylation at the C3 position of the pyrrolidin-2-one ring would create a stereocenter. If a chiral base or catalyst is employed in such a reaction, it could be possible to achieve stereoselective synthesis of one enantiomer over the other. To date, there is no specific literature describing such stereoselective derivatizations for this particular compound.

Synthesis of Structurally Related Analogues and Derivatives of this compound for Mechanistic Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for conducting mechanistic Structure-Activity Relationship (SAR) studies. nih.gov SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically modifying different parts of the lead compound, researchers can identify key pharmacophores and optimize properties such as potency and selectivity.

For this compound, SAR studies would likely involve modifications at several key positions:

Substitution on the Aromatic Ring:

Variation of the Chloro Group: Replacing the chlorine at the 4-position with other halogens (F, Br, I), alkyl groups, alkoxy groups, or other functionalities via cross-coupling reactions would probe the importance of this substituent's size, electronics, and lipophilicity.

Modification of the Amino Group: The primary amino group at the 2-position could be acylated, alkylated, or converted to other functional groups to investigate the role of its hydrogen bonding capacity and basicity.

Introduction of New Substituents: New substituents could be introduced at the 3, 5, or 6 positions of the phenyl ring through electrophilic substitution reactions to explore the steric and electronic requirements for activity.

Modification of the Pyrrolidin-2-one Ring:

Substitution at C3, C4, and C5: Introducing substituents on the lactam ring would explore the impact of steric bulk and functionality in this region.

Ring Size Variation: Synthesizing analogs with different lactam ring sizes (e.g., piperidin-2-one or azetidin-2-one) would assess the importance of the five-membered ring for the compound's activity.

The synthesis of these analogs would rely on a variety of synthetic methodologies, including the cross-coupling and substitution reactions previously discussed, as well as de novo synthesis of the N-aryl lactam core with appropriately substituted starting materials.

Theoretical and Computational Studies on 1 2 Amino 4 Chlorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one, these calculations reveal details about its three-dimensional structure and the distribution of electrons, which are crucial for its reactivity and interactions.

Density Functional Theory (DFT) Studies and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the molecular geometry of organic compounds. nih.gov Theoretical calculations for this compound are typically performed using methods like B3LYP or M06-2X with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Energy minimization calculations are performed to identify the most stable conformation of the molecule, known as the ground state. This process involves systematically altering the geometry of the molecule to find the arrangement with the lowest possible energy. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the pyrrolidone ring is expected to adopt a non-planar conformation. mdpi.com The planarity of the phenyl ring and the orientation of the amino and chloro substituents are also determined through this process.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.23 Å |

| Bond Length | C-N (Amide) | 1.38 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-NH2 | 1.40 Å |

| Bond Angle | O=C-N (Amide) | 125.0° |

| Bond Angle | C-C-Cl | 119.5° |

| Dihedral Angle | C-C-N-C (Phenyl-Pyrrolidone) | 45.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the amino group. The LUMO is likely to be distributed over the pyrrolidin-2-one moiety and the phenyl ring, influenced by the electron-withdrawing chloro and carbonyl groups.

Table 2: Calculated Frontier Molecular Orbital Energies (Predicted)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.55 |

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other species. researchgate.net The map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the EPS analysis would likely show the most negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these are sites for hydrogen bonding and electrophilic interaction. nih.gov Positive potential would be expected around the hydrogen atoms of the amino group and the pyrrolidone ring.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are influenced by its accessible conformations. Conformational analysis involves studying the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. unifi.itmdpi.com

By systematically rotating the bond connecting the phenyl ring to the pyrrolidone nitrogen, an energy landscape can be generated. This landscape, often represented as a potential energy surface, maps the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. This analysis helps to identify the most populated conformations under given conditions and understand the energy barriers to conformational change. For this molecule, key rotations would involve the phenyl-N bond and the bonds within the pyrrolidinone ring.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation, typically performed in a solvent like water to mimic physiological conditions, can reveal how the molecule flexes, rotates, and interacts with its environment. These simulations can show the stability of different conformations identified through conformational analysis, the dynamics of intramolecular hydrogen bonding, and the solvent's effect on the molecular structure. This information is crucial for understanding how the molecule might behave in a real-world system.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. nih.govresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netmdpi.com By calculating the magnetic shielding of each nucleus, it is possible to predict the 1H and 13C NMR spectra. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculations help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the lactam or the N-H bonds of the amino group. researchgate.net

Table 3: Predicted 1H NMR Chemical Shifts and IR Frequencies

| Parameter | Functional Group/Proton | Predicted Value |

|---|---|---|

| 1H NMR Chemical Shift | Aromatic-H | 6.8-7.5 ppm |

| 1H NMR Chemical Shift | NH2 | 4.5-5.5 ppm |

| 1H NMR Chemical Shift | CH2 (Pyrrolidone) | 2.0-4.0 ppm |

| IR Frequency | N-H Stretch (Amino) | 3350-3450 cm-1 |

| IR Frequency | C=O Stretch (Amide) | 1680-1700 cm-1 |

| IR Frequency | C-Cl Stretch | 1000-1100 cm-1 |

In Silico Mechanistic Insights into Reactivity

In silico mechanistic studies are crucial for understanding the chemical behavior of a molecule at the electronic level. For a compound like this compound, these studies would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate its reactivity. capes.gov.br

Key areas of investigation would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For instance, in studies of other substituted pyrrolidinones, the distribution and energies of these orbitals have been calculated to predict sites of electrophilic and nucleophilic attack. capes.gov.br

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich regions (nucleophilic centers), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic centers), which are prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen and the amino group, indicating these as potential sites for hydrogen bonding or reaction with electrophiles.

Reaction Pathway Modeling: Computational methods can be used to model the transition states and energy barriers of potential reactions. This provides mechanistic insights into how the compound might be synthesized or how it might metabolize. For example, the lactamization process to form the pyrrolidinone ring is a common subject of such computational studies. rdd.edu.iq

While specific data for this compound is not available, the table below illustrates the type of data that would be generated in a typical DFT study on a similar molecule.

| Computational Parameter | Hypothetical Value/Description | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This table is illustrative and does not represent actual calculated data for this compound.

Exploration of Biological Activities and Molecular Interactions of 1 2 Amino 4 Chlorophenyl Pyrrolidin 2 One Mechanistic/target Focused in Vitro

Investigation of Cellular Signaling Pathways and Molecular Targets (In Vitro Cell Lines)

Impact on Specific Protein-Protein Interactions

The core pyrrolidine (B122466) structure is recognized as a versatile scaffold in the design of molecules that modulate protein-protein interactions (PPIs), which are fundamental to numerous cellular processes and are considered promising therapeutic targets. unipa.itnih.govmdpi.comnih.gov While direct evidence for 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one as a PPI inhibitor is not available, related structures have shown activity in this area.

For instance, compounds featuring a pyrrolidine-2,3-dione (B1313883) core, which shares the five-membered lactam ring, have been identified as stabilizers of the 14-3-3-PMA2 protein-protein interaction. nih.gov Furthermore, macrocyclic peptides incorporating a di-pyrrolidine structure have been developed as potent disruptors of the interaction between inducible nitric oxide synthase (iNOS) and its regulatory protein SPSB2, achieving low nanomolar potencies. nih.gov These examples highlight the potential of the pyrrolidine ring system to serve as a platform for developing modulators of challenging PPI targets. nih.govnih.gov However, specific studies detailing the impact of this compound on any particular protein-protein interaction have not been reported in the current body of scientific literature.

Modulation of Gene Expression (In Vitro)

The effect of this compound on gene expression at the in vitro level has not been documented. Gene expression profiling is a powerful tool for understanding the molecular mechanisms of bioactive compounds. capes.gov.brnih.gov Studies on other agents have demonstrated the utility of in vitro models, such as comparing transcriptomes of differentiated cells or analyzing kinetic changes in gene expression in cancer cell lines post-treatment, to elucidate pathways and identify novel targets. nih.govnih.gov Without experimental data, any potential effects of this compound on gene regulation remain speculative.

Mechanism-Based Studies of Biological Activity (e.g., Covalent Modification, Redox Activity)

Mechanism-based studies for the specific compound this compound are absent from the literature. However, research on related pyrrolidine derivatives provides insight into potential mechanisms of action.

One study investigating the anticancer activity of N-aryl-3-hydroxypyrrolidine-2-one derivatives found that a specific compound induced apoptosis through a mechanism involving the generation of intracellular reactive oxygen species (ROS), which in turn mediated the activation of caspase-3. nih.gov This points to a potential for redox activity within this class of compounds.

Additionally, the pyrrolidine motif itself carries a potential, albeit not prevalent, liability of being bio-activated to form reactive iminium ion metabolites. pharmablock.com Such reactive intermediates have the capacity to covalently modify biological macromolecules, which can be a mechanism for both therapeutic action and toxicity. It is important to note that this is a general consideration for drugs containing a pyrrolidine moiety and has not been specifically demonstrated for this compound. pharmablock.com

In Vitro Selectivity and Specificity Profiling against Biological Systems

While no selectivity profile for this compound is available, studies on other pyrrolidine-based compounds underscore the importance of this characterization. The pyrrolidine scaffold has been incorporated into inhibitors targeting a wide range of proteins, including kinases, integrins, and G protein-coupled receptors, with selectivity being a key optimization parameter. nih.govnih.govnih.govnih.gov

For example, a series of pyrrolidine amide-based compounds were developed as antagonists for the M5 muscarinic acetylcholine (B1216132) receptor and were profiled for selectivity against other receptor subtypes (M1, M4), revealing good subtype selectivity. nih.gov In another instance, a highly substituted quaternary ammonium (B1175870) pyrrolidine derivative demonstrated exceptional selectivity for the αvβ6 integrin, with 1.4 to over 3 logs of selectivity against other αv integrins. nih.govacs.org Similarly, optimization of a 5-oxopyrrolopyridine series yielded a clinical candidate with a suitable selectivity profile as a DPP4 inhibitor. nih.gov

Table 1: Examples of In Vitro Selectivity for Pyrrolidine-Containing Compounds

| Compound Class | Primary Target | Selectivity Profile | Reference |

|---|---|---|---|

| Quaternized Pyrrolidine Betaines | αvβ6 Integrin | Highly selective (1.4 to >3 logs) over αvβ1, αvβ3, αvβ5, and αvβ8 integrins. | nih.govacs.org |

| Pyrrolidine Amide-Based Antagonists | Muscarinic M5 Receptor | Demonstrated good subtype selectivity against M1 and M4 receptors. | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Achieved up to 150-fold selectivity over the closely related kinase PKA. | nih.gov |

| 5-Oxopyrrolopyridine Derivatives | DPP4 | Optimized to yield a clinical candidate with a suitable overall selectivity profile. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions (Strictly In Vitro Mechanistic Focus)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. Although no SAR studies have been published for this compound, extensive research on related pyrrolidone and pyrrolidine derivatives provides valuable insights into how structural modifications influence biological activity.

The introduction of a phenyl substituent on the pyrrolidone ring has been shown to be a key modification for conferring anticonvulsant activity in racetam-class molecules. researchgate.net Further SAR studies on 4-phenylpyrrolidone derivatives revealed that the nature and position of substituents on the phenyl ring and modifications to the amide moiety significantly impact anticonvulsant and nootropic effects. researchgate.net

In a series of pyrrolidine pentamine derivatives designed as inhibitors of an aminoglycoside-modifying enzyme, SAR studies demonstrated that an S-phenyl group at a specific position (R1) was critical for inhibitory activity, as its replacement led to a loss of function. mdpi.com Conversely, modifications at other positions on the scaffold had varied effects, indicating potential for further optimization. mdpi.com

For a series of pyrrolo[1,2-a]pyrazin-1(2H)-one PARP-1 inhibitors, optimization based on SAR led to compounds with excellent enzyme potency and selective inhibition of BRCA-deficient cell proliferation in the low nanomolar range. nih.gov This highlights how a fused pyrrolidone core can be systematically decorated to achieve high potency and a specific anti-cancer mechanism.

The substituents on the 1-phenyl ring of pyrrolidin-2-one derivatives are critical determinants of activity. For instance, in anticancer derivatives, electron-donating groups (e.g., methoxy, methyl) on the phenyl ring were associated with lower IC50 values compared to those with electron-withdrawing groups. nih.gov The specific substitution pattern on the subject compound—an amino group at position 2 and a chloro group at position 4 of the phenyl ring—would be expected to significantly influence its electronic properties and steric profile, and thus its potential biological target interactions.

Table 2: Summary of Selected In Vitro SAR Findings for Pyrrolidine/Pyrrolidone Derivatives

| Compound Series | Target/Activity | Key SAR Findings (In Vitro) | Reference |

|---|---|---|---|

| Pyrrolidine Pentamine Derivatives | AAC(6')-Ib Enzyme | An S-phenyl moiety at the R1 position was found to be essential for inhibitory activity. | mdpi.com |

| Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives | PARP-1 Enzyme | Optimization of substituents led to low double-digit nanomolar potency and high selectivity for BRCA-deficient cells. | nih.gov |

| N-Aryl-3-hydroxypyrrolidine-2-ones | Anticancer Activity | Electron-donating groups (methoxy, methyl) on the N-aryl substituent resulted in lower IC50 values than electron-withdrawing groups. | nih.gov |

| Bicyclic Pyrrolidine Analogues | Toxoplasma gondii PheRS | Modification of an aniline (B41778) to a 3-amino-pyridine was tolerated, demonstrating that bioisosteric replacements could maintain potency. | acs.org |

| 4-Phenylpyrrolidone Derivatives | Anticonvulsant Activity | Introduction of a phenyl group at position 4 of the pyrrolidone ring was critical for activity. Substitutions on this ring modulated potency. | researchgate.net |

Analytical Methodologies for Detection and Quantification of 1 2 Amino 4 Chlorophenyl Pyrrolidin 2 One in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation of individual components from a mixture. This is critical for determining the purity of a substance like 1-(2-Amino-4-chlorophenyl)pyrrolidin-2-one and for isolating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a molecule such as this compound, which possesses chromophores (the chlorophenyl group), UV detection is a suitable and common choice.

A typical HPLC method for this compound would likely employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The presence of the amino group means the pH of the mobile phase will be a critical parameter to control for achieving optimal separation and peak shape.

A study on the chiral separation of 4C-substituted pyrrolidin-2-one derivatives demonstrated the effectiveness of amylose-based chiral selectors for separating enantiomers of similar structures. epa.gov This suggests that for chiral purity assessment of this compound, a chiral HPLC method could be developed using a polysaccharide-based stationary phase.

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography is another valuable tool, particularly for volatile and thermally stable compounds. Given the pyrrolidinone structure, this compound may be amenable to GC analysis, potentially after derivatization of the primary amino group to enhance volatility and improve peak shape. GC coupled with a mass spectrometer (GC-MS) would provide both retention time and mass spectral data, allowing for definitive identification.

Research on other pyrrolidinone-containing compounds, such as synthetic cathinones, has shown GC-MS to be a standard analytical method for their identification in various matrices. nih.govnih.gov This precedent supports the applicability of GC-MS for the analysis of this compound.

Potential GC-MS Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, checking purity, and screening for optimal solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would be a suitable stationary phase.

Due to the aromatic ring, spots can often be visualized under UV light (typically at 254 nm). The primary amino group also allows for the use of specific staining reagents. Ninhydrin is a common choice for visualizing primary and secondary amines, typically producing a characteristic purple or pink spot upon heating. nih.gov

Example TLC System:

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain with heating |

Spectrophotometric Methods for Quantification (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry can be used for the quantification of this compound, provided it is the only component in the solution that absorbs at the selected wavelength. The substituted phenyl ring will exhibit characteristic absorbance maxima in the UV region. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This relationship, governed by the Beer-Lambert Law, allows for the determination of the concentration of an unknown sample. Studies on similar NBD-pyrrolidine derivatives have utilized UV-Vis spectroscopy to characterize their optical properties. researchgate.net

Electrophoretic Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. For a compound like this compound, which has a basic amino group, CE could be a powerful tool for purity analysis and quantification. The amino group would be protonated in an acidic buffer, allowing the molecule to migrate as a cation. CE methods have been successfully developed for the analysis of various amino acids and other charged molecules. nih.govnih.gov

Validation of Analytical Methods

For any of the above techniques to be considered reliable for research or quality control, the method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters are outlined below:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically assessed by a series of at least five concentrations and evaluated by the correlation coefficient of the regression line.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by analyzing a sample of known concentration (a reference standard) and comparing the measured value to the certified value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Illustrative Method Validation Summary Table:

| Parameter | Typical Acceptance Criteria |

|---|---|

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

The successful application and validation of these analytical methodologies are essential for ensuring the quality and integrity of research involving this compound.

Applications in Reaction Monitoring and Process Control